2-Amino-5-fluoroisonicotinic acid
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Overview
Description
2-Amino-5-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives. One common method includes the reaction of 2-aminoisonicotinic acid with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-fluoroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoisonicotinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroisonicotinic acid: Lacks the amino group, affecting its reactivity and applications.
2-Amino-5-fluoronicotinic acid: Similar structure but different positional isomer, leading to distinct properties.
Uniqueness
2-Amino-5-fluoroisonicotinic acid is unique due to the presence of both the amino and fluorine groups, which confer specific reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Amino-5-fluoroisonicotinic acid (AFIA) is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of AFIA, including its synthesis, pharmacological properties, and case studies demonstrating its efficacy against various diseases.
- Chemical Formula : C6H5FN2O2
- Molecular Weight : 156.11 g/mol
- CAS Number : 171178-43-1
Synthesis
AFIA can be synthesized through various methods, typically involving the modification of isonicotinic acid derivatives. One common approach includes the nucleophilic substitution of a halogen atom with an amino group followed by fluorination.
Anticancer Properties
AFIA has shown promising anticancer activity in several studies. Its mechanism of action often involves the inhibition of specific kinases and pathways associated with tumor growth and metastasis.
- In Vitro Studies : Research indicates that AFIA exhibits cytotoxic effects against various cancer cell lines, including pancreatic cancer (BxPC-3 and AsPC-1). The compound's IC50 values ranged from 14 to 45 μM, indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Cell Line | IC50 (μM) | Comparison to 5-FU |
---|---|---|
BxPC-3 | 14 | Similar |
AsPC-1 | 37 | Higher |
The biological activity of AFIA can be attributed to its ability to interfere with metabolic pathways critical for cancer cell survival. It has been shown to inhibit the activity of enzymes involved in nucleotide synthesis, leading to decreased proliferation of cancer cells.
Anti-inflammatory Activity
AFIA also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Studies have indicated that AFIA can modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation .
Case Study 1: Pancreatic Cancer Treatment
A study conducted on the efficacy of AFIA against pancreatic cancer revealed that it significantly reduced tumor growth in xenograft models. The treatment led to a notable decrease in tumor size and improved survival rates compared to control groups .
Case Study 2: Inflammatory Disease Model
In a murine model of induced inflammation, AFIA administration resulted in reduced histopathological scores associated with tissue damage and inflammation. The compound effectively decreased leukocyte infiltration and necrosis scores .
Pharmacokinetics and Toxicology
AFIA's pharmacokinetic profile suggests favorable absorption and distribution characteristics. However, further studies are needed to fully elucidate its metabolism and excretion pathways.
Properties
IUPAC Name |
2-amino-5-fluoropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXMQSZBMMOIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.